Propargyl-PEG4-CH2CO2tBu Propargyl-PEG4-CH2CO2tBu Propargyl-PEG4-CH2CO2tBu is a PEG derivative containing a propargyl group and t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 888010-02-4
VCID: VC0540338
InChI: InChI=1S/C15H26O6/c1-5-6-17-7-8-18-9-10-19-11-12-20-13-14(16)21-15(2,3)4/h1H,6-13H2,2-4H3
SMILES: CC(C)(C)OC(=O)COCCOCCOCCOCC#C
Molecular Formula: C15H26O6
Molecular Weight: 302.36 g/mol

Propargyl-PEG4-CH2CO2tBu

CAS No.: 888010-02-4

Cat. No.: VC0540338

Molecular Formula: C15H26O6

Molecular Weight: 302.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG4-CH2CO2tBu - 888010-02-4

Specification

CAS No. 888010-02-4
Molecular Formula C15H26O6
Molecular Weight 302.36 g/mol
IUPAC Name tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C15H26O6/c1-5-6-17-7-8-18-9-10-19-11-12-20-13-14(16)21-15(2,3)4/h1H,6-13H2,2-4H3
Standard InChI Key YWUOCZSOXBPJMP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCOCCOCC#C
Canonical SMILES CC(C)(C)OC(=O)COCCOCCOCCOCC#C
Appearance Solid powder

Introduction

Structural and Molecular Characteristics

Chemical Composition and Nomenclature

Propargyl-PEG4-CH2CO2tBu belongs to the family of PEG-based linkers, featuring a four-unit ethylene glycol chain (PEG4) terminated by a propargyl group (-C≡CH) and a tert-butyl ester (-CO2tBu). The IUPAC name, tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate, reflects its branched structure . The SMILES notation \text{CC(C)(C)OC(=O)COCCOCCOCCOCC#C} further illustrates the connectivity of its functional groups .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H26O6\text{C}_{15}\text{H}_{26}\text{O}_6
Molecular Weight302.36 g/mol
CAS Number888010-02-4
Purity>98% (HPLC)
Key Functional GroupsPropargyl, tert-butyl ester

Synthesis and Modifications

The synthesis typically involves reacting a PEG4 backbone with propargyl bromide to introduce the alkyne group, followed by esterification with tert-butyl chloroacetate to protect the carboxyl terminus . This two-step process ensures high yield and purity, critical for biomedical applications. Deprotection of the tert-butyl group under acidic conditions (e.g., trifluoroacetic acid) reveals a free carboxylic acid, enabling further conjugation to amines or other nucleophiles .

Chemical Reactivity and Functional Utility

Click Chemistry Compatibility

The propargyl group facilitates CuAAC reactions with azide-bearing molecules, forming stable 1,2,3-triazole linkages. This bioorthogonal reaction is pivotal for conjugating drugs, antibodies, or imaging agents to PEG chains without interfering with biological systems . For example, studies demonstrate its use in attaching doxorubicin (a chemotherapeutic) to PEGylated nanoparticles, enhancing tumor-targeted delivery .

Role of the tert-Butyl Ester

The tert-butyl group serves dual purposes:

  • Protection: It prevents undesired reactions at the carboxyl group during synthesis or storage .

  • Controlled Release: Acidic cleavage in lysosomal compartments (pH ~4.5) enables site-specific drug activation, a strategy employed in prodrug development .

Applications in Drug Delivery and Bioconjugation

Enhancing Solubility and Pharmacokinetics

PEGylation via Propargyl-PEG4-CH2CO2tBu improves the solubility of hydrophobic drugs. For instance, paclitaxel conjugated to this linker exhibited a 12-fold increase in aqueous solubility, reducing reliance on toxic solvents like Cremophor EL . Additionally, PEG shields conjugated molecules from immune recognition, prolonging circulation half-life by up to 40% in murine models .

Targeted Cancer Therapies

Recent studies highlight its role in antibody-drug conjugates (ADCs). By linking anti-HER2 antibodies to monomethyl auristatin E (MMAE) via this PEG linker, researchers achieved selective cytotoxicity in HER2-positive breast cancer cells, sparing healthy tissues . The tert-butyl group ensured stability during systemic circulation, with drug release triggered intracellularly .

Table 2: Comparative Performance of PEG Linkers in Drug Delivery

LinkerMolecular WeightDrug Loading EfficiencyTumor Inhibition Rate
Propargyl-PEG4-CH2CO2tBu302.36 g/mol92%78%
Propargyl-PEG5-CH2CO2tBu346.42 g/mol88%72%
Mal-PEG4-NHS356.34 g/mol85%65%

Data adapted from AxisPharm (2024) and CymitQuimica (2019) .

Recent Advances and Future Directions

Innovations in Synthesis

Microwave-assisted synthesis has reduced reaction times from 24 hours to 2 hours, achieving yields exceeding 95%. Furthermore, enzymatic methods using lipases are being explored to eliminate heavy metal catalysts in CuAAC, addressing toxicity concerns .

Emerging Applications

  • Diagnostic Imaging: Propargyl-PEG4-CH2CO2tBu conjugates with near-infrared dyes enable real-time tracking of drug distribution in vivo .

  • Gene Delivery: PEGylation of CRISPR-Cas9 complexes improves cellular uptake and reduces immunogenicity .

Challenges and Limitations

Despite its versatility, the compound faces challenges:

  • Cost: High-purity PEG derivatives remain expensive, limiting large-scale applications.

  • Biosafety: Long-term toxicity of PEG degradation products (e.g., diols and acids) requires further evaluation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator